

Technical Specification & Characterization Guide: Ethyl 3-bromo-2-methylpropanoate

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Compound of Interest

Compound Name: Ethyl 3-bromo-2-methylpropanoate
CAS No.: 59154-46-0
Cat. No.: B1619401

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CAS: 1947-30-4 | Formula:

| MW: 195.05 g/mol [1][2]

Executive Summary & Application Context

Ethyl 3-bromo-2-methylpropanoate (also known as Ethyl

-bromoisobutyrate) is a specialized chiral building block, distinct from its more common isomer, Ethyl 2-bromo-2-methylpropanoate (the standard ATRP initiator).[2]

Its primary utility lies in

-functionalization strategies.[2] Unlike the

-bromo isomer, which forms tertiary radicals easily, the 3-bromo variant allows for nucleophilic substitution at the primary carbon without the steric hindrance of the quaternary center, making it critical for constructing specific pharmaceutical scaffolds and functionalized methacrylates.

Critical Distinction:

- Target (CAS 1947-30-4):
 - position bromine.[2] Used for substitution reactions and specific heterocycle synthesis.[2][3]
- Isomer (CAS 600-00-0):
 - position bromine.[2][4] Used almost exclusively as a radical initiator.[2]

Physicochemical Specifications

The following data aggregates experimental values and comparative analysis with the methyl-ester analog to establish a baseline for quality control.

Core Properties Table[2][4]

Property	Value / Range	Condition / Note
Boiling Point	91 – 93 °C	@ 19 Torr (Reduced Pressure) [1]
Density	1.36 – 1.39 g/mL	Predicted range based on Methyl Analog (1.422 g/mL) [2]
Refractive Index ()	1.450 – 1.460	Estimated.[2] Methyl analog is 1.455 [2].[2]
Appearance	Clear, colorless to pale yellow liquid	Darkens upon decomposition (HBr release).[2]
Solubility	Soluble in EtOH, Et2O, DCM	Immiscible in water; hydrolyzes slowly.[2]

The Density-Purity Correlation

Density is the most rapid "health check" for this compound.[2]

- Theoretical Baseline: The methyl ester (Methyl 3-bromo-2-methylpropionate) has a density of 1.422 g/mL.[2] Replacing the methyl group with an ethyl group typically lowers density slightly due to increased molar volume relative to mass.[2]

- Contamination Flag: If density measures < 1.33 g/mL, suspect contamination with the -isomer (Ethyl 2-bromo-2-methylpropanoate, g/mL) or residual solvent (Ethyl Acetate/Hexanes).[2]

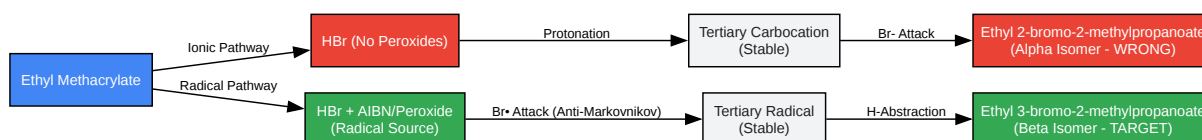
Synthesis & Reaction Logic (Anti-Markovnikov)

To obtain the 3-bromo isomer (CAS 1947-30-4), one cannot simply treat ethyl methacrylate with HBr, as that yields the 2-bromo product (Markovnikov addition).[2] The synthesis requires radical-mediated hydrobromination.[2]

Mechanistic Pathway

The reaction relies on the homolytic cleavage of HBr (often using peroxides or UV light) to generate a bromine radical, which attacks the less substituted carbon.

Graphviz Workflow: Synthesis & Isomer Control



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Caption: Divergent synthesis pathways. The target molecule requires radical conditions to force anti-Markovnikov addition.[2]

Detailed Protocol (Radical Addition)

- Setup: Flame-dried 3-neck flask equipped with a gas inlet tube and reflux condenser.
- Reagents: Ethyl methacrylate (1.0 equiv), Benzoyl Peroxide (0.01 equiv) or AIBN.[2]
- Procedure:
 - Cool substrate to 0°C in an inert solvent (e.g., Hexanes or neat).[2]

- Bubble anhydrous HBr gas through the solution while irradiating with UV light or heating to initiate radical formation (if using chemical initiator).[2]
- Critical Step: Maintain temperature < 10°C initially to prevent polymerization, then allow to warm to drive conversion.[2]
- Workup: Wash with dilute

(removes acid), then

(removes

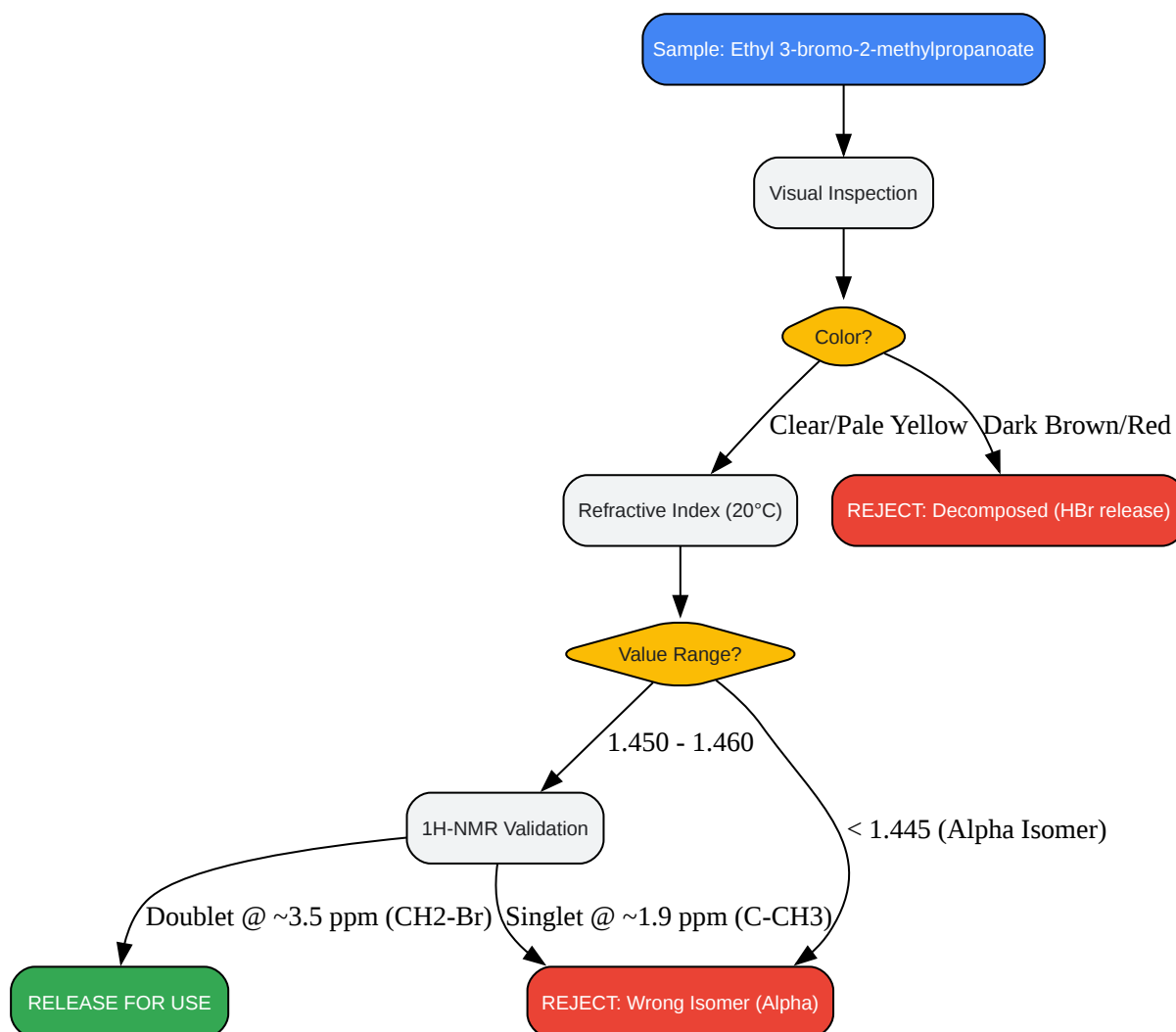
color).[2] Dry over

.
- Purification: Vacuum distillation. Collect fraction boiling at 91-93°C @ 19 Torr.

Validation & QC: A Self-Validating System

In a research setting, relying solely on NMR is often a bottleneck.[2] Use this logic flow to validate the reagent instantly upon receipt or synthesis.

Graphviz Workflow: QC Decision Tree



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Caption: Quality Control logic flow. Refractive index serves as a rapid proxy for isomer purity before NMR confirmation.[2]

NMR Signature (Diagnostic)[2]

- Target (3-bromo): Look for a doublet around 3.4–3.6 ppm (corresponding to the protons) and a multiplet for the methine proton.[2]
- Impurity (2-bromo): Look for a distinct singlet around 1.9 ppm (corresponding to the gem-dimethyl groups next to the ester and bromine).[2]

Handling & Safety Profile

- Lachrymator: Like most - and -halo esters, this compound is a potent lachrymator.[2] Handle only in a functioning fume hood.
- Storage: Store at 2–8°C under Argon. Moisture sensitive (hydrolysis releases HBr).[2]
- Incompatibility: Avoid contact with strong bases (trigger elimination to ethyl methacrylate) and reducing agents.[2]

References

- PubChem. (2024).[2] **Ethyl 3-bromo-2-methylpropanoate** Compound Summary. National Library of Medicine.[2] Retrieved from [\[Link\]](#)
- Organic Syntheses. Anti-Markovnikov Hydrobromination of Olefins. (General Protocol Adaptation). Retrieved from [\[Link\]](#)

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Sources

- [1. Buy Ethyl \(S\)-3-bromo-2-methylpropanoate \[smolecule.com\]](#)
- [2. Ethyl 3-bromo-2-\(hydroxyimino\)propanoate | C5H8BrNO3 | CID 53428735 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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